Ginsenoside Rh1 - 63223-86-9

Ginsenoside Rh1

Catalog Number: EVT-269191
CAS Number: 63223-86-9
Molecular Formula: C36H62O9
Molecular Weight: 638.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ginsenoside Rh1 is a natural product classified as a protopanaxatriol ginsenoside [, ]. It is one of the major bioactive components extracted from red ginseng, which is the steamed root of Panax ginseng C.A. MEYER, a plant belonging to the Araliaceae family [, , ]. Red ginseng is widely used for enhancing cognitive function and physical health [, ]. Ginsenoside Rh1 is considered a minor saponin, meaning it is found in relatively low concentrations in natural ginseng [, ].

20(S)-Protopanaxatriol

Compound Description: 20(S)-Protopanaxatriol is the aglycone of ginsenoside Rh1, meaning it is the compound formed when the sugar moiety is removed from ginsenoside Rh1. [] It exhibits various pharmacological effects, including anti-tumor, anti-inflammatory, anti-diabetic, anti-allergic, and neuroprotective activities. []

Relevance: 20(S)-Protopanaxatriol is a key metabolite of ginsenoside Rh1 produced by intestinal bacteria. [, ] It generally exhibits more potent pharmacological effects than ginsenoside Rh1. [] Structurally, 20(S)-Protopanaxatriol lacks the sugar moiety present in ginsenoside Rh1, which contributes to its different pharmacokinetic properties and potentially its enhanced bioactivity. [, ]

Ginsenoside Re

Compound Description: Ginsenoside Re is a major protopanaxatriol ginsenoside found in Panax ginseng. [] It is known for its various pharmacological activities, including anti-inflammatory, anti-diabetic, and neuroprotective effects. []

Relevance: Ginsenoside Re is a precursor to ginsenoside Rh1 in the metabolic pathway. [, ] It is converted to ginsenoside Rh1 by enzymes produced by intestinal bacteria. [, ] Structurally, ginsenoside Re differs from ginsenoside Rh1 by having two sugar moieties attached to its aglycone core, while ginsenoside Rh1 has only one. This structural difference influences their metabolism and potentially their bioactivities.

Ginsenoside Rg1

Compound Description: Ginsenoside Rg1 is a protopanaxatriol ginsenoside found in Panax ginseng. [] It is known for its beneficial effects on the central nervous system and improving cognitive function. [, ]

Relevance: Ginsenoside Rg1 is a precursor to both ginsenoside Rh1 and 20(S)-protopanaxatriol in the metabolic pathway. [] It is metabolized to ginsenoside Rh1, which can be further degraded to 20(S)-protopanaxatriol. [] While ginsenoside Rg1 itself exhibits cognitive-enhancing effects, both ginsenoside Rh1 and 20(S)-protopanaxatriol demonstrate more potent effects on memory and hippocampal excitability. []

Ginsenoside Rg2

Compound Description: Ginsenoside Rg2 is a protopanaxatriol ginsenoside found in Panax ginseng. [] It possesses various pharmacological activities, including anti-tumor and anti-metastatic effects. []

Relevance: Ginsenoside Rg2 is structurally similar to ginsenoside Rh1, both belonging to the protopanaxatriol class of ginsenosides. [] The enzymatic conversion of ginsenoside Re can yield either ginsenoside Rg2 or ginsenoside Rh1 depending on the specific enzymes involved and reaction conditions. [] This highlights the close structural relationship and potential for interconversion between these ginsenosides.

Ginsenoside F1

Compound Description: Ginsenoside F1 is a metabolite of ginsenoside Re produced by intestinal microflora. []

Relevance: Ginsenoside F1 is formed alongside ginsenoside Rh1 during the metabolism of ginsenoside Re by human intestinal bacteria. [] This suggests a shared metabolic pathway and potential for these compounds to coexist and interact in vivo.

Compound K

Compound Description: Compound K is a protopanaxadiol ginsenoside metabolite. [] It possesses several pharmacological effects, including anti-tumor, anti-inflammatory, anti-diabetic, anti-allergic, and neuroprotective activities. []

Relevance: Although structurally different, compound K is a major metabolite of protopanaxadiol ginsenosides, similar to how ginsenoside Rh1 is a key metabolite of protopanaxatriol ginsenosides. [] Both compound K and ginsenoside Rh1 are formed through the metabolic activity of intestinal bacteria, and both exhibit potent pharmacological effects exceeding their parent ginsenosides. []

3-O-β-D-glucopyranosyl-6-O-β-D-glucopyranosyl-20(S)-protopanaxatriol

Compound Description: 3-O-β-D-glucopyranosyl-6-O-β-D-glucopyranosyl-20(S)-protopanaxatriol is a novel saponin produced by the biotransformation of ginsenoside Rh1 by Bacillus subtilis. []

Relevance: This compound is a direct derivative of ginsenoside Rh1, formed by the addition of a glucopyranosyl moiety to the 3-position of the ginsenoside Rh1 molecule. [] This biotransformation highlights the susceptibility of ginsenoside Rh1 to microbial modification and the potential for generating novel ginsenoside derivatives with potentially altered bioactivities.

Source and Classification

Ginsenoside Rh1 is classified as a protopanaxtriol-type saponin, which is one of the major classes of ginsenosides found in Panax ginseng. It is formed through the metabolic conversion of other ginsenosides such as Rg1 and Re by intestinal microbiota following oral administration. The compound has been isolated from red ginseng and is noted for its relatively low abundance compared to other ginsenosides .

Synthesis Analysis

Enzymatic Hydrolysis

Ginsenoside Rh1 can be synthesized through enzymatic hydrolysis of ginsenoside Rf using recombinant β-glucosidase derived from Aspergillus niger. In this process:

  • The enzyme is expressed in Saccharomyces cerevisiae and purified.
  • The reaction occurs at 37 °C for 24 hours with a pH maintained at 4.5.
  • The product is subsequently purified using silica gel column chromatography, yielding Ginsenoside Rh1 as a white amorphous powder .

Chemical Modifications

Further modifications can be made to enhance the properties of Ginsenoside Rh1. For instance, a mono-ester derivative (ginsenoside-ORh1) was synthesized by modifying Ginsenoside Rh1 with octanoyl chloride, achieving a yield of 53% .

Molecular Structure Analysis

Ginsenoside Rh1 exhibits a complex molecular structure characterized by multiple hydroxyl groups and sugar moieties. Its molecular formula is C27H46O9C_{27}H_{46}O_9, with a molecular weight of approximately 494.65 g/mol. The structural features include:

  • A steroid-like backbone typical of saponins.
  • Sugar units attached at specific carbon positions (notably at C-3 and C-6), which influence its solubility and biological activity.
  • Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate its structure, confirming the presence of specific functional groups and their configurations .
Chemical Reactions Analysis

Ginsenoside Rh1 participates in various chemical reactions that modify its structure and enhance its biological activity:

  • Hydrolysis: The enzymatic hydrolysis of ginsenosides leads to the formation of Ginsenoside Rh1 from Rf.
  • Esterification: Reaction with fatty acyl chlorides results in the formation of esters that can improve lipophilicity and cellular uptake .
  • Conjugation: Ginsenoside Rh1 can be conjugated with polyethylene glycol (PEG) to increase solubility and cytotoxicity against tumor cells .
Mechanism of Action

The pharmacological effects of Ginsenoside Rh1 are attributed to its ability to modulate various signaling pathways:

  • Anti-inflammatory Effects: Ginsenoside Rh1 inhibits nitric oxide production in macrophages stimulated by lipopolysaccharides, suggesting an anti-inflammatory mechanism .
  • Cell Migration Inhibition: It has been shown to reduce the migration and invasion of colorectal cancer cells by downregulating matrix metalloproteinases and affecting the extracellular matrix .
  • Signaling Pathway Modulation: Ginsenoside Rh1 affects key signaling pathways such as ERK1/2 and p38 MAPK, which are involved in inflammation and cancer progression .
Physical and Chemical Properties Analysis

Ginsenoside Rh1 possesses distinct physical and chemical properties:

  • Appearance: Typically appears as a white amorphous powder.
  • Melting Point: Reported melting point ranges from 190 °C to 192 °C.
  • Solubility: Soluble in water due to its glycosidic nature but can be modified for increased lipophilicity through esterification.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions .
Applications

Ginsenoside Rh1 has garnered attention for its potential applications in various fields:

  • Pharmaceuticals: Explored for anti-cancer properties, particularly against colorectal cancer cells.
  • Nutraceuticals: Used in dietary supplements due to its health-promoting effects.
  • Cosmetics: Investigated for anti-aging properties owing to its antioxidant effects.
  • Drug Delivery Systems: PEGylated forms are being studied for enhanced drug delivery efficiency due to improved solubility and bioavailability .
Introduction to Ginsenoside Rh1

Historical Context and Ethnopharmacological Significance of Ginsenosides in Traditional Medicine

Ginsenosides represent the primary bioactive constituents of Panax species (Araliaceae family), which have been revered for millennia in traditional Asian medicine. Panax ginseng C.A. Meyer (Asian ginseng) has been documented in Chinese medical texts since the Shennong Bencao Jing (circa 100 AD), where it was prized for its adaptogenic, rejuvenating, and vitality-enhancing properties [5] [9]. The ethnopharmacological applications of ginseng encompassed treatments for fatigue, cognitive decline, cardiovascular insufficiency, and overall Qi deficiency. This historical usage established ginseng as the "King of Herbs" across multiple traditional medical systems, including Traditional Chinese Medicine (TCM), Korean medicine, and Japanese Kampo [7] [9].

The scientific isolation and characterization of ginsenosides began in the 20th century, with the first saponins identified from Panax ginseng roots in the 1960s. Ginsenoside Rh1 (Rh1) specifically emerged as a transformation product during the steaming process that converts fresh ginseng to red ginseng—a traditional preparation method known to enhance bioavailability and alter pharmacological profiles. This thermal processing facilitates the deglycosylation of major ginsenosides like Re and Rg1, yielding Rh1 as a significant bioactive metabolite [2] [8]. The traditional recognition of red ginseng's superior therapeutic efficacy correlates with modern scientific understanding of rare ginsenosides like Rh1 possessing enhanced bioavailability and bioactivity compared to their primary counterparts.

Classification of Ginsenoside Rh1 Within the Protopanaxatriol-Type Saponins

Ginsenoside Rh1 (C36H60O9; molecular weight: 638.87 g/mol) belongs to the protopanaxatriol (PPT)-type saponins, characterized by a four-ring, steroid-like dammarane skeleton with hydroxyl groups at C-3, C-6, and C-20 positions. This classification distinguishes it from protopanaxadiol (PPD)-type saponins (e.g., Rb1, Rg3), which lack the hydroxylation at C-6 [1] [5] [9]. Within the PPT subclass, Rh1 is specifically identified as 3β,6β,12β-trihydroxydammar-24-en-20-O-β-D-glucopyranoside, featuring a single glucose moiety attached at the C-20 hydroxyl group [8] [9].

  • Structural Characteristics: The aglycone (non-sugar component) of Rh1 is protopanaxatriol. Its glycosylation pattern consists of a single β-D-glucopyranose unit at position C-20, distinguishing it from related PPT saponins like Rg1 (diglucosylated at C-6 and C-20) and Re (glucose-rhamnose disaccharide at C-6 and glucose at C-20). The absence of glycosylation at C-6 contributes to its intermediate polarity and metabolic stability compared to more polar precursors [5] [9].

  • Stereochemical Features: Rh1 exists in two epimeric forms—20(S)-ginsenoside Rh1 and 20(R)-ginsenoside Rh1—differing in the configuration at carbon-20. The 20(S)-epimer predominates in natural sources and exhibits greater biological activity in most pharmacological assays. The C-20 epimerization occurs during thermal processing (steaming) or acid treatment of ginseng roots through dehydration-rehydration mechanisms [1] [2].

Table 1: Classification of Ginsenoside Rh1 Within Protopanaxatriol-Type Saponins

Structural FeatureGinsenoside Rh1Related PPT Ginsenosides
Aglycone CoreProtopanaxatriolProtopanaxatriol
C-6 Position-OH (Unglycosylated)-Glc (Rg1), -Glc-Rha (Re)
C-20 Position-O-Glucose-O-Glucose (Rg1, Re, Rf)
C-3 Position-OH-OH
Natural AbundanceRare (<0.1% in raw root)Major (Rg1: 15–20% in raw root)

Research Gaps and Emerging Interest in Rare Ginsenosides

Traditional pharmacological research focused predominantly on major ginsenosides (Rg1, Re, Rb1, Rc, Rd) due to their abundance in ginseng roots (1–20% dry weight). However, recent evidence indicates these polar compounds exhibit limited bioavailability (<5% absorption) due to poor intestinal permeability and extensive microbial metabolism [2] [7]. This recognition has shifted scientific attention toward rare ginsenosides like Rh1, which typically occur at concentrations <0.1% in raw roots but demonstrate significantly enhanced absorption and tissue distribution [2] [10].

Key research gaps driving contemporary interest include:

  • Metabolic Pathways: While Rh1 is known to derive from deglycosylation of Re or Rg1 via gastric acid, thermal processing, or microbial enzymes, the complete biotransformation network involving human gut microbiota remains incompletely mapped. Specific bacterial strains responsible for efficient conversion require identification [2] [5].
  • Structure-Activity Relationships (SAR): Systematic investigations are needed to elucidate how Rh1's specific glycosylation pattern (monoglucose at C-20) influences its molecular target engagement compared to diglycosylated PPTs or PPD-type saponins [9] [10].
  • Endogenous Signaling Modulation: Preliminary evidence suggests Rh1 may act as a ligand for nuclear receptors or modulate steroid hormone signaling, but precise receptor interactions and downstream transcriptomic effects remain inadequately characterized [7] [8].
  • Synthetic Biology Production: Current extraction yields from natural sources are insufficient for drug development. Advanced bioproduction platforms (e.g., engineered yeast, plant cell cultures) require optimization to achieve industrially viable Rh1 production [10].

Table 2: Comparative Bioavailability Parameters of Ginsenosides

ParameterMajor Ginsenosides (e.g., Rg1)Rare Ginsenosides (e.g., Rh1)
Natural AbundanceHigh (1–20% dry weight)Very low (<0.1% dry weight)
Intestinal AbsorptionLow (<5%)Moderate (15–30%)
Primary SourcesRaw ginseng rootsSteamed ginseng, fermented products
Microbial TransformationExtensive (e.g., Rg1 → Rh1 → PPT)Limited

Properties

CAS Number

63223-86-9

Product Name

Ginsenoside Rh1

IUPAC Name

2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H62O9

Molecular Weight

638.9 g/mol

InChI

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3

InChI Key

RAQNTCRNSXYLAH-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C

Solubility

Soluble in DMSO

Synonyms

ginsenoside Rh1; HY-N0604; HYN0604; HY N0604; CS-3834; CS3834; CS 3834

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.